Ald-PEG1-C2-Boc

Descripción

Propiedades

IUPAC Name |

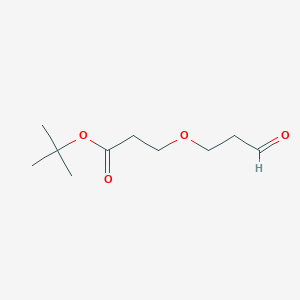

tert-butyl 3-(3-oxopropoxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h6H,4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRHXJWSZPQZQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ald-PEG1-C2-Boc: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-PEG1-C2-Boc is a bifunctional chemical linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] As an alkyl/ether-based linker, it provides a flexible scaffold for conjugating a target protein ligand with an E3 ubiquitin ligase ligand.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known properties and the general application of this compound in the development of novel therapeutics based on targeted protein degradation.

PROTACs are a revolutionary class of small molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[6][7][8] The linker component of a PROTAC, such as this compound, is a critical determinant of the resulting molecule's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This information is essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| Chemical Name | tert-butyl 3-(3-oxopropoxy)propanoate | [1] |

| Molecular Formula | C₁₀H₁₈O₄ | [1][3] |

| Molecular Weight | 202.25 g/mol | [1][3] |

| CAS Number | 2100306-48-5 | [1][3] |

| Appearance | Liquid | |

| Storage Temperature | Sealed in dry, 2-8°C | |

| Purity | ≥97% | |

| SMILES | O=C(OC(C)(C)C)CCOCCC=O | [1] |

| InChIKey | CZRHXJWSZPQZQY-UHFFFAOYSA-N |

General Experimental Protocol: PROTAC Synthesis

Objective: To synthesize a PROTAC molecule by sequentially conjugating a target protein ligand and an E3 ligase ligand to the this compound linker.

Materials:

-

This compound

-

Target Protein Ligand (containing a primary amine)

-

E3 Ligase Ligand (e.g., a derivative of thalidomide or pomalidomide with a nucleophilic handle)

-

Reductive amination reagents (e.g., sodium triacetoxyborohydride)

-

Boc deprotection reagents (e.g., trifluoroacetic acid)

-

Acylation or coupling reagents (e.g., HATU, DIPEA)

-

Anhydrous solvents (e.g., dichloromethane, dimethylformamide)

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Methodology:

-

Reductive Amination with Target Protein Ligand:

-

Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as dichloromethane.

-

Add a reductive amination agent like sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography or LC-MS.

-

Quench the reaction and purify the resulting intermediate (Boc-protected PROTAC precursor) using silica gel chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in a solution of trifluoroacetic acid in dichloromethane (e.g., 20% v/v).

-

Stir the reaction at room temperature for 1-2 hours or until the deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess acid under reduced pressure to yield the deprotected amine intermediate.

-

-

Coupling with E3 Ligase Ligand:

-

Dissolve the deprotected amine intermediate (1 equivalent) and the E3 ligase ligand (with a carboxylic acid handle, 1.1 equivalents) in an anhydrous solvent like dimethylformamide.

-

Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

-

Stir the reaction at room temperature until the coupling is complete (monitored by LC-MS).

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by NMR and high-resolution mass spectrometry.

-

PROTAC Mechanism of Action

The logical workflow of a PROTAC molecule synthesized using a linker like this compound is the induced degradation of a target protein. This process is initiated by the formation of a ternary complex, which ultimately leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its defined length and bifunctional nature allow for the systematic synthesis of these heterobifunctional molecules. While specific applications of this particular linker are not widely documented in peer-reviewed literature, its properties make it a suitable candidate for researchers exploring novel PROTAC designs. The general principles of PROTAC synthesis and mechanism of action provide a solid framework for the utilization of this compound in the pursuit of new therapeutic agents for a wide range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. targetmol.cn [targetmol.cn]

- 6. Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ald-PEG1-C2-Boc: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bifunctional linker Ald-PEG1-C2-Boc (tert-butyl (2-(2-(2-formylethoxy)ethoxy)ethyl)carbamate), a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its role in the burgeoning field of targeted protein degradation. Detailed experimental protocols for its application in PROTAC synthesis and relevant biological pathways are also presented.

Introduction to this compound

This compound is a heterobifunctional linker containing a terminal aldehyde group and a Boc-protected amine, connected by a short polyethylene glycol (PEG) spacer. This specific arrangement of functional groups makes it an invaluable tool for the modular synthesis of PROTACs. The aldehyde moiety allows for covalent linkage to a target protein ligand or an E3 ligase ligand, typically through reductive amination with a primary or secondary amine. The Boc-protected amine provides a latent reactive site that, upon deprotection, can be coupled to the other component of the PROTAC. The inclusion of a PEG spacer enhances the solubility and can influence the conformational flexibility of the final PROTAC molecule, which is often critical for its efficacy.

Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are summarized in the tables below. While specific experimental data for this compound is not extensively published, the properties can be reasonably inferred from its constituent chemical groups and data from structurally similar molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Reference |

| Chemical Name | tert-butyl (2-(2-formylethoxy)ethoxy)ethyl)carbamate | IUPAC Nomenclature |

| CAS Number | 2100306-48-5 | [1][2] |

| Molecular Formula | C10H18O4 | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | Inferred to be a colorless to pale yellow oil or solid | General property of similar PEG compounds |

| Purity | Typically >95% (as supplied by vendors) | Commercial Supplier Information |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Solubility | Soluble in a wide range of organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate, Methanol). Limited solubility in water. | The Boc group and the alkyl chain contribute to lipophilicity, while the PEG spacer and aldehyde group enhance polarity. Similar PEGylated molecules show good solubility in common organic solvents.[3] |

| Stability | Store at -20°C for long-term stability. Avoid strong oxidizing and reducing agents. The aldehyde group may be susceptible to oxidation over time. The Boc group is stable under neutral and basic conditions but is readily cleaved by strong acids. | General handling procedures for aldehydes and Boc-protected compounds. |

| Reactivity | The aldehyde group readily reacts with primary and secondary amines via reductive amination. The Boc-protected amine is unreactive until deprotected under acidic conditions. | Standard organic chemistry principles.[4][5] |

Role in PROTACs and the Ubiquitin-Proteasome System

PROTACs are innovative therapeutic agents that leverage the cell's own protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile component of this linker.

The mechanism of action of a PROTAC is a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is then released and can bind to another POI and E3 ligase, initiating another round of degradation.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in the synthesis of a PROTAC. These should be adapted and optimized for specific target ligands and reaction conditions.

Reductive Amination using this compound

This protocol describes the coupling of a primary amine-containing molecule (e.g., an E3 ligase ligand) to the aldehyde terminus of this compound.

Materials:

-

Amine-containing ligand (1 equivalent)

-

This compound (1-1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents)

-

Anhydrous dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

To a solution of the amine-containing ligand in the chosen anhydrous solvent, add this compound.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride in one portion.

-

Stir the reaction mixture at room temperature for 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired Boc-protected intermediate.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a primary amine, which can then be coupled to the second ligand.

Materials:

-

Boc-protected intermediate (1 equivalent)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or 1,4-dioxane

Procedure:

-

Dissolve the Boc-protected intermediate in the appropriate solvent.

-

Add the strong acid (e.g., 20-50% TFA in DCM, or an excess of 4M HCl in dioxane).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt is often used in the next step without further purification.

Conclusion

This compound is a highly valuable and versatile bifunctional linker for the synthesis of PROTACs. Its well-defined structure, predictable reactivity, and the beneficial properties conferred by the PEG spacer make it an excellent choice for researchers in the field of targeted protein degradation. The experimental protocols provided in this guide offer a starting point for the successful application of this linker in the development of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow in importance.

References

Unlocking Targeted Protein Degradation: A Technical Guide to the Ald-PEG1-C2-Boc PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical to its efficacy. This technical guide provides an in-depth examination of the Ald-PEG1-C2-Boc linker, a versatile building block in PROTAC synthesis. We will explore its mechanism of action, detailing the strategic roles of its aldehyde and Boc-protected amine functionalities. This guide will also present generalized experimental protocols for its incorporation into PROTACs and representative data illustrating the assessment of the resulting degrader's performance.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the stability and geometry of the ternary complex, thereby influencing the efficiency and selectivity of protein degradation. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed due to their ability to enhance solubility and provide synthetic tractability.

Core Mechanism of Action of the this compound Linker

The this compound linker is a bifunctional molecule designed for the sequential conjugation of two different ligands. Its mechanism of action is rooted in the distinct reactivity of its two terminal functional groups: an aldehyde and a tert-butyloxycarbonyl (Boc)-protected amine.

-

Aldehyde Group: The aldehyde moiety is primarily utilized for reaction with a primary or secondary amine on one of the PROTAC ligands (either the POI binder or the E3 ligase ligand). This reaction typically proceeds via reductive amination.

-

Boc-Protected Amine: The Boc group is a common protecting group for amines. Its removal under acidic conditions exposes a primary amine, which can then be coupled to the second ligand, typically through an amide bond formation with a carboxylic acid.

The sequential nature of these reactions allows for a controlled and directional synthesis of the final PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The overarching signaling pathway initiated by a PROTAC synthesized with the this compound linker is the ubiquitin-proteasome pathway. The linker itself does not have a direct signaling role but is integral to the formation of the key ternary complex that triggers this cascade.

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the incorporation of the this compound linker into a PROTAC. Note: These are representative procedures and would require optimization for specific ligands.

Reductive Amination using the Aldehyde Group

This protocol describes the conjugation of the aldehyde end of the linker to a ligand containing a primary amine.

Workflow Diagram:

Caption: Experimental workflow for reductive amination.

Methodology:

-

Dissolution: Dissolve the amine-containing ligand (1.0 eq) and this compound (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by flash chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Boc Deprotection and Amide Coupling

This protocol outlines the removal of the Boc protecting group and subsequent coupling to a ligand containing a carboxylic acid.

Workflow Diagram:

Caption: Experimental workflow for Boc deprotection and amide coupling.

Methodology:

-

Boc Deprotection: Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM). Stir at room temperature for 1-2 hours.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Amide Coupling: Dissolve the resulting amine salt, the carboxylic acid-containing ligand (1.0 eq), a coupling agent such as HATU (1.2 eq), and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DMF.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS.

-

Purification: Upon completion, purify the final PROTAC molecule by preparative HPLC.

Data Presentation: Assessing PROTAC Performance

The efficacy of a PROTAC is evaluated through various in vitro assays. The following tables present hypothetical data for a PROTAC synthesized using the this compound linker, targeting a hypothetical protein kinase.

Table 1: In Vitro Degradation of Target Kinase

| PROTAC Concentration (nM) | % Degradation (at 24h) | DC50 (nM) | Dmax (%) |

| 1 | 25 | 15 | 95 |

| 10 | 70 | ||

| 100 | 95 | ||

| 1000 | 85 (Hook Effect) |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Ternary Complex Formation and Binding Affinities

| Component | Binding Affinity (Kd, nM) |

| PROTAC to Target Kinase | 50 |

| PROTAC to E3 Ligase | 150 |

| Ternary Complex (PROTAC + Kinase + E3) | 25 |

Conclusion

The this compound linker provides a versatile and efficient platform for the synthesis of PROTACs. Its distinct terminal functionalities allow for a controlled, sequential assembly of the final heterobifunctional molecule. A thorough understanding of its chemical reactivity and the downstream biological consequences of its incorporation into a PROTAC is essential for the rational design of effective protein degraders. The protocols and representative data presented in this guide serve as a foundational resource for researchers in the field of targeted protein degradation. Further optimization of linker length and composition is a critical step in the development of potent and selective PROTAC therapeutics.

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Ald-PEG1-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a critical role in the efficacy of these heterobifunctional molecules. This technical guide provides an in-depth overview of Ald-PEG1-C2-Boc (CAS Number: 2100306-48-5), an aldehyde-functionalized polyethylene glycol (PEG) linker increasingly utilized in the construction of novel PROTACs. This document will detail its chemical properties, its role in the PROTAC mechanism, and provide a representative experimental protocol for its incorporation into a PROTAC scaffold.

Introduction to this compound as a PROTAC Linker

This compound is a chemical tool designed for the synthesis of PROTACs.[1][2][3][4][5][6][7][8] It is a bifunctional molecule featuring a terminal aldehyde group for covalent ligation and a Boc-protected amine, connected by a short PEG and alkyl spacer.[1][2][3][4][5][6][7][8] This structure offers a versatile platform for the assembly of PROTACs, enabling the precise connection of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[1][2][3][4][5][6][7][8] The PEG component enhances solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 2100306-48-5 | [1] |

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | Liquid or solid | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | |

| Functional Groups | Aldehyde, Boc-protected amine | [1] |

The Role of this compound in the PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. The linker is a critical determinant of the efficacy of this process.

The fundamental mechanism is illustrated in the signaling pathway diagram below.

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Representative Experimental Protocol for PROTAC Synthesis

The aldehyde functionality of this compound allows for various conjugation strategies. A common approach is reductive amination to couple a ligand containing a primary or secondary amine. The following is a generalized, representative protocol for the synthesis of a PROTAC using this linker.

Note: This is a representative protocol and may require optimization based on the specific properties of the ligands being used.

Materials:

-

This compound (CAS: 2100306-48-5)

-

Target Protein Ligand with an available amine functional group

-

E3 Ligase Ligand with an available carboxylic acid or amine functional group

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), 1,2-Dichloroethane (DCE))

-

Acid (e.g., acetic acid) for catalysis

-

Deprotection reagent for Boc group (e.g., Trifluoroacetic acid (TFA))

-

Peptide coupling reagents (e.g., HATU, HOBt, DIPEA) if forming an amide bond

-

Purification supplies (e.g., silica gel for chromatography, HPLC system)

-

Analytical instruments (e.g., LC-MS, NMR)

Workflow Diagram:

Caption: A general workflow for the synthesis of a PROTAC using this compound, involving reductive amination, deprotection, and amide coupling steps.

Detailed Procedure:

Step 1: Reductive Amination of the Target Protein Ligand

-

Dissolve the amine-containing target protein ligand (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent (e.g., DCE or DCM).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate by column chromatography on silica gel.

Step 2: Boc Deprotection

-

Dissolve the purified intermediate from Step 1 in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by LC-MS.

-

Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene may be necessary to remove residual TFA).

-

The resulting amine salt is often used directly in the next step without further purification.

Step 3: Amide Coupling with the E3 Ligase Ligand

-

Dissolve the carboxylic acid-containing E3 ligase ligand (1.0 eq) in an anhydrous solvent like DMF.

-

Add peptide coupling reagents such as HATU (1.2 eq) and HOBt (1.2 eq).

-

Add a base, such as DIPEA (3.0 eq), and stir the mixture for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected amine intermediate from Step 2 in DMF.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

Step 4: Final Purification and Analysis

-

Upon completion of the coupling reaction, dilute the mixture with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC compound using preparative HPLC to achieve high purity.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, including a reactive aldehyde for initial conjugation and a protected amine for subsequent coupling, allows for a controlled and stepwise assembly of these complex molecules. The incorporation of a short PEG chain can confer beneficial physicochemical properties to the final PROTAC. The methodologies and information presented in this guide are intended to provide researchers and drug developers with the foundational knowledge required to effectively utilize this compound in their targeted protein degradation research. As the field of PROTACs continues to expand, the strategic use of well-designed linkers like this compound will remain a cornerstone of developing novel and effective therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Ald-PEG1-C2-Boc: A Versatile Linker for Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. The design of these heterobifunctional molecules, which consist of a target-binding ligand and an E3 ubiquitin ligase-binding ligand joined by a chemical linker, is crucial for their efficacy. This technical guide provides a comprehensive overview of Ald-PEG1-C2-Boc, an aldehyde-functionalized polyethylene glycol (PEG) linker, and its application in the synthesis of PROTACs. We will delve into its chemical properties, provide a detailed experimental protocol for its conjugation, and illustrate its role in the broader context of targeted protein degradation.

Introduction to this compound

This compound is a chemical linker designed for the synthesis of PROTACs. It features a terminal aldehyde group for covalent conjugation to an amine-containing molecule, a single polyethylene glycol (PEG) unit to enhance solubility and pharmacokinetic properties, and a Boc-protected amine on the other end, which after deprotection, can be coupled to the second ligand of the PROTAC. The aldehyde functionality allows for a straightforward and efficient conjugation method known as reductive amination.

Physicochemical Properties

A clear understanding of the molecular characteristics of this compound is essential for its effective use in PROTAC design and synthesis. The key quantitative data for this linker are summarized in the table below.

| Property | Value |

| Molecular Weight | 202.25 g/mol [1][2] |

| Molecular Formula | C10H18O4[2] |

| CAS Number | 2100306-48-5[2] |

| Appearance | Colorless to light yellow viscous liquid |

| Classification | Alkyl/ether-based PROTAC linker[1][2] |

Application in PROTAC Synthesis: Experimental Protocol

The aldehyde group of this compound is primarily utilized for conjugation with amine-containing ligands via reductive amination. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to a stable amine linkage. This method is widely used in bioconjugation due to its efficiency and mild reaction conditions.

General Protocol for PROTAC Synthesis via Reductive Amination

This protocol describes the conjugation of an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon or a VHL ligand) to this compound, followed by deprotection and coupling to a target protein ligand.

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide)

-

Amine-functionalized target protein ligand

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Dimethylformamide (DMF), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: Reductive Amination with E3 Ligase Ligand

-

Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

-

Add DIPEA (2.0 eq) to the mixture.

-

Stir the reaction at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected PROTAC intermediate.

Step 2: Boc Deprotection

-

Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the deprotected amine intermediate, which can be used directly in the next step.

Step 3: Amide Coupling with Target Protein Ligand

-

Dissolve the amine intermediate from Step 2 (1.0 eq) and the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction at room temperature for 4-8 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by NMR and mass spectrometry.

Mechanism of Action: The PROTAC-Mediated Ubiquitin-Proteasome Pathway

A PROTAC synthesized using this compound functions by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the logical workflow of this process.

Caption: PROTAC-mediated protein degradation workflow.

The diagram above outlines the catalytic cycle of a PROTAC. The PROTAC molecule, containing the this compound linker, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules from an E2 conjugating enzyme to the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into smaller peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound follows a logical and modular workflow, as depicted in the diagram below.

Caption: Modular workflow for PROTAC synthesis.

This workflow highlights the sequential nature of the synthesis, starting with the conjugation of the first ligand via reductive amination, followed by deprotection and coupling of the second ligand. Each step requires careful execution and purification to ensure the desired final product.

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs. Its aldehyde functionality provides a reliable method for conjugation through reductive amination, and the PEG component offers favorable physicochemical properties for the resulting PROTAC molecule. The modular nature of the synthesis allows for the combination of various E3 ligase and target protein ligands, making it a key tool in the development of novel targeted protein degraders. This guide provides the foundational knowledge and a practical experimental framework for researchers to effectively utilize this compound in their drug discovery efforts.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][4] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3] In fact, approximately 65% of reported PROTAC structures contain both an alkyl and a PEG segment.[3]

This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs leverage the cell's own ubiquitin-proteasome system to tag a target protein for destruction.[5] The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[6] The linker is a critical component, as its length, flexibility, and chemical composition directly impact the formation and stability of this crucial ternary complex.[4][7]

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1][8]

Impact of PEG Linkers on PROTAC Properties

The incorporation of a PEG moiety into the linker can significantly modulate the physicochemical and pharmacokinetic properties of a PROTAC.

Enhancing Solubility and Physicochemical Properties A major hurdle in PROTAC development is their high molecular weight (typically 700-1000 Da) and poor water solubility.[8][9] The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][10] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with water and enhancing compatibility with physiological environments.[1][2] This improved solubility is crucial for both in vitro assays and in vivo applications, potentially improving oral absorption.[10][11]

Modulating Cell Permeability The relationship between PEG linkers and cell permeability is complex.[1] While increased hydrophilicity from PEGylation can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1][12] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, a delicate balance is required, as excessive PEGylation can lead to decreased cellular uptake.[1]

Optimizing Ternary Complex Formation The linker's primary role is to connect the two ligands in a way that allows for the stable formation of the POI-PROTAC-E3 ligase ternary complex.[]

-

Length : The linker must be long enough to avoid steric clashes between the POI and the E3 ligase but not so long that the interaction becomes unproductive.[7][] PEG units provide a straightforward way to systematically vary the linker length in predictable increments, as each unit adds approximately 3.5 Å of contour length.[10][] Studies have shown that small changes in PEG linker length can drastically alter degradation efficiency. For instance, a HaloPROTAC with three PEG units induced efficient degradation (Dmax >95%), while those with longer linkers showed reduced efficacy.[16]

-

Flexibility : The inherent flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal geometry for ternary complex formation.[] This "entropic spring" effect can lead to steeper cellular DC₅₀ values without altering the binary binding affinities of the individual ligands.[]

-

Metabolic Stability : The ether backbone of PEG is generally resistant to oxidative cleavage by cytosolic enzymes, which can improve the intracellular half-life of the PROTAC compared to linkers with more metabolically labile bonds.[2][]

Quantitative Analysis of PEGylated PROTACs

The effectiveness of a PROTAC is typically quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The table below summarizes data for several PROTACs that utilize PEG-containing linkers.

| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC₅₀ | Dₘₐₓ | Cell Line | Reference |

| HaloPROTAC3 | HaloTag | VHL | 3x PEG units | 19 ± 1 nM | >95% | HEK293T | [16] |

| BTK Degrader | BTK | Cereblon | 9x PEG units | 5.9 ± 0.5 nM | N/A | N/A | [16] |

| ARV-825 | BRD4 | Cereblon | PEG chain | Nanomolar range | N/A | Burkitt's Lymphoma | [17] |

| RC-3 | BTK | IAP | Cyano-acrylamide + PEG | Potent degradation | N/A | Mino | [18] |

| HDAC PROTAC 9 | HDAC1 / HDAC3 | VHL | PEG-based | 0.55 µM / 0.53 µM | N/A | HCT116 | [19] |

Mandatory Visualizations

Experimental Protocols

Detailed below are representative protocols for assessing key steps in the PROTAC mechanism of action.

1. Ternary Complex Formation Assay (Time-Resolved FRET)

This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[20]

-

Objective : To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a biochemical setting.

-

Materials :

-

Purified, tagged POI (e.g., His-tagged)

-

Purified, tagged E3 ligase complex (e.g., GST-tagged)

-

TR-FRET Donor-labeled antibody (e.g., Anti-His-Terbium)

-

TR-FRET Acceptor-labeled antibody (e.g., Anti-GST-d2)

-

PROTAC compound series

-

Assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

-

-

Methodology :

-

Reagent Preparation : Prepare solutions of the POI and E3 ligase complex in assay buffer at 2x the final desired concentration.

-

PROTAC Dilution : Prepare a serial dilution of the PROTAC compounds in assay buffer.

-

Protein Mixture : In a microplate, add equal volumes of the 2x POI and 2x E3 ligase solutions to each well.

-

PROTAC Addition : Add the serially diluted PROTACs to the protein mixture. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.

-

Antibody Addition : Add the donor and acceptor-labeled antibodies to each well.

-

Final Incubation : Incubate the plate, protected from light, for 60-120 minutes.

-

Data Acquisition : Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis : Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex. Plot the ratio against PROTAC concentration to determine potency and observe any potential "hook effect".[5][20]

-

2. Cellular Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[20][21]

-

Objective : To determine the DC₅₀ and Dₘₐₓ of a PROTAC in a cellular context.

-

Materials :

-

Cultured cells expressing the target protein

-

PROTAC compound series

-

Cell culture medium and supplements

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

Western blot transfer system (membranes, buffers)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Methodology :

-

Cell Plating : Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment : Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control.

-

Cell Lysis : Wash the cells with cold PBS, then add lysis buffer to each well. Scrape the cells and collect the lysate.

-

Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation : Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples for 5-10 minutes.

-

SDS-PAGE : Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with the primary antibody for the target protein and the loading control, typically overnight at 4°C.

-

Washing and Secondary Incubation : Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ.[19]

-

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1][11] While early approaches often relied on a "trial and error" method for linker selection, the field is rapidly moving towards more rational, structure-guided strategies.[3][4] A thorough understanding of how PEG linker properties influence the complex interplay of pharmacokinetics and pharmacodynamics is critical for accelerating the development of next-generation PROTAC therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Aldehyde Functional Group in Bioconjugation

The aldehyde functional group serves as a powerful and versatile chemical handle for the precise, site-specific modification of biomolecules. Its unique electrophilic nature, which is largely absent in native proteins, allows for bioorthogonal conjugation reactions that proceed with high efficiency and selectivity under mild, physiological conditions. This guide provides a comprehensive overview of the generation of aldehydes in proteins, the key ligation chemistries employed, quantitative comparisons, detailed experimental protocols, and applications in drug development, particularly in the construction of next-generation antibody-drug conjugates (ADCs).

Generation of the Aldehyde Functional Group in Proteins

While traditional methods for protein modification often target the nucleophilic side chains of lysine or cysteine, these approaches typically yield heterogeneous mixtures.[1] The introduction of a bioorthogonal aldehyde group enables site-specific conjugation. The most robust and widely adopted method for this is the "aldehyde tag" technology, which relies on the Formylglycine-Generating Enzyme (FGE).[1][2][3][4]

The Formylglycine-Generating Enzyme (FGE) System

FGE is an enzyme found in the endoplasmic reticulum of both prokaryotic and eukaryotic organisms that recognizes a specific consensus sequence and converts a cysteine (or sometimes serine) residue within that tag into a Cα-formylglycine (fGly) residue, which contains the desired aldehyde group.[1][2][3][4][5]

-

Consensus Sequence: The minimal peptide sequence recognized by FGE is typically the pentapeptide CxPxR .[1][2] The most common sequence used for tagging is LCTPSR.[2][6]

-

Mechanism: FGE, a copper-dependent metalloenzyme, catalyzes the oxidation of the cysteine's thiol group to an aldehyde.[5][7][8] This post-translational modification can be achieved by co-expressing the protein of interest (containing the aldehyde tag) with FGE in prokaryotic or eukaryotic systems.[1][2][9]

-

Efficiency: This chemoenzymatic approach is highly efficient, with conversion rates of Cys-to-fGly often exceeding 85-98%, depending on the protein and the location of the tag.[1][2][10]

Other Methods for Aldehyde Introduction While the FGE system is preferred for its site-specificity, other methods exist:

-

Oxidative Cleavage: N-terminal serine or threonine residues can be oxidized with sodium periodate (NaIO₄) to generate a glyoxylamide group.[11] Similarly, glycans on antibodies can be oxidized to create aldehyde handles, although this may result in a more heterogeneous product.[12]

-

Unnatural Amino Acid Incorporation: Genetic code expansion techniques can be used to incorporate an unnatural amino acid containing an aldehyde group at a specific site during protein translation.[11]

Key Bioconjugation Reactions for Aldehydes

Once the aldehyde handle is installed, it can be selectively targeted by various α-nucleophiles to form stable covalent bonds.[1][13]

Hydrazone and Oxime Ligation

The reaction of aldehydes with hydrazide or aminooxy-functionalized molecules to form hydrazone or oxime linkages are among the most established methods for bioconjugation.[11][14]

-

Mechanism: Both reactions proceed via an iminium-type intermediate and are highly selective for carbonyl groups.[11][14] The reactions are typically performed under mild acidic to neutral pH conditions.[14]

-

Stability: Oxime bonds are generally more stable than hydrazone bonds against hydrolysis under physiological conditions, making them preferable for applications requiring long-term stability.[14][15][16][17] The reversible nature of hydrazones can be exploited for controlled drug release applications.[16][17][18]

Pictet-Spengler and Related Ligations

To overcome the potential hydrolytic instability of C=N bonds, ligation strategies that form stable C-C bonds have been developed.

-

Pictet-Spengler Ligation: This reaction involves the condensation of an aldehyde with a tryptamine derivative. However, the classic reaction is slow under physiological conditions.[19]

-

Hydrazino-iso-Pictet-Spengler (HIPS) Ligation: This improved method utilizes a hydrazine-functionalized indole, which reacts rapidly with the aldehyde near neutral pH to form a stable C-C bond.[10][20][21] This "HIPS" chemistry has become a cornerstone of the SMARTag™ technology platform for creating stable ADCs.[10][21] The resulting bond is significantly more stable than oximes, with no deconjugation observed in phosphate-buffered saline over 7 days.[22]

Quantitative Data Presentation

The choice of ligation chemistry is critical and depends on the desired balance of reaction speed, efficiency, and conjugate stability.

| Ligation Chemistry | Reactants | Typical pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Bond Stability (Half-life) | Key Features & Notes |

| Hydrazone Ligation | Aldehyde + Hydrazide | 4.5 - 7.0 | ~0.01 (uncatalyzed)[16][17] | Reversible; stability is pH-dependent. | Reversibility can be useful for drug release.[17] Stability can be improved by using electron-deficient aldehydes.[23] |

| Oxime Ligation | Aldehyde + Aminooxy | 4.5 - 7.0 | Slower than hydrazone formation (uncatalyzed)[16][17] | More stable than hydrazones.[14][15] Half-life can be <18 hours for fGly-oximes in serum.[22] | Preferred for applications requiring higher stability.[17] |

| Pictet-Spengler Ligation | Aldehyde + Tryptamine | 4.0 - 5.0 | ~10⁻⁴[19] | Hydrolytically stable C-C bond. | Very slow reaction kinetics limit its direct use.[24] |

| Hydrazino-iso-Pictet-Spengler (HIPS) | Aldehyde + Hydrazinyl-indole | 5.5 - 7.0 | Significantly faster than classic Pictet-Spengler.[20] | Highly stable C-C bond; no deconjugation in PBS over 7 days.[22] | Combines speed of hydrazone formation with stability of a C-C bond.[20][21] |

Mandatory Visualizations

Diagrams of Pathways and Workflows

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Antibody in Mammalian Cells

This protocol describes the generation of a human IgG1 antibody containing a C-terminal aldehyde tag (fGly-Ab).

-

Vector Construction: Using standard molecular biology techniques, insert the DNA sequence encoding the aldehyde tag (e.g., CTGTGCACCCCGAGCCGC, encoding LCTPSR) at the desired location in the antibody's heavy or light chain within a mammalian expression vector.[1][6]

-

Cell Line and Transfection: Co-transfect a suitable mammalian cell line (e.g., CHO or HEK293) with the antibody expression vector and a vector for human FGE expression.[1][9] For stable production, generate a cell line that stably expresses both constructs.

-

Protein Expression and Culture: Culture the transfected cells under standard conditions. The FGE enzyme, located in the endoplasmic reticulum, will co-translationally convert the cysteine in the tag to formylglycine on the secreted antibody.[1][9]

-

Purification: Harvest the cell culture supernatant and purify the fGly-Ab using standard antibody purification methods, such as Protein A affinity chromatography.

-

Conversion Analysis (Optional but Recommended):

-

Digest the purified antibody with a protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Quantify the conversion efficiency by comparing the peak areas of the fGly-containing peptide fragment versus the Cys-containing fragment.[1][10] Conversion efficiencies of 86-98% are achievable.[10]

-

Protocol 2: HIPS Ligation for ADC Production

This protocol outlines the conjugation of a drug-linker payload to the purified fGly-Ab.

-

Reagent Preparation:

-

Prepare a stock solution of the HIPS-linker-payload molecule in an organic solvent such as DMA (dimethylacetamide).

-

Prepare a reaction buffer, e.g., 50 mM sodium citrate, 50 mM NaCl, pH 5.5.[25]

-

-

Conjugation Reaction:

-

Dilute the purified fGly-Ab into the reaction buffer to a final concentration of 1-5 mg/mL.

-

Add the HIPS-linker-payload stock solution to the antibody solution. A molar excess of 8-10 equivalents of the payload is typically used.[25] The final concentration of organic solvent should be kept low (e.g., <1% DMA) to maintain protein stability.[25]

-

Incubate the reaction at 37°C for 12 hours.[1]

-

-

Purification of the ADC:

-

Remove unreacted payload and solvents using a desalting column or tangential flow filtration (TFF).

-

Further purify the ADC using chromatography methods like hydrophobic interaction chromatography (HIC) if necessary to separate species with different drug-to-antibody ratios (DAR).

-

-

Characterization of the ADC:

-

DAR Measurement: Determine the average DAR using HIC or mass spectrometry.

-

Purity and Aggregation: Assess the percentage of monomeric species and aggregation using size exclusion chromatography (SEC).

-

Confirmation: Confirm the site of conjugation and integrity of the ADC using mass spectrometry.

-

Applications in Drug Development

The primary application of aldehyde tag technology in drug development is the creation of site-specific Antibody-Drug Conjugates (ADCs) .[10][12]

-

Homogeneity: Traditional ADCs, made by conjugating drugs to native lysines or cysteines, are heterogeneous mixtures with varying DARs and conjugation sites. This heterogeneity complicates manufacturing and can affect pharmacokinetics (PK), efficacy, and safety.[12] Aldehyde tag technology produces a homogeneous ADC population with a precisely controlled DAR (typically DAR=2 if the tag is on each heavy chain).[10][25]

-

Improved Therapeutic Index: By enabling conjugation at specific, optimized sites, the aldehyde tag can yield ADCs with improved PK profiles, better efficacy, and enhanced safety compared to conventional conjugates.[10] The site of conjugation has a significant impact on in vivo efficacy and PK behavior.[26]

-

Stability: The use of highly stable linkages, such as those formed by HIPS chemistry, ensures that the cytotoxic payload remains attached to the antibody in circulation and is only released at the target site, minimizing off-target toxicity.[10]

Beyond ADCs, this technology is used for site-specific PEGylation, attachment of imaging agents, and immobilization of proteins on surfaces.[1][21]

Conclusion

The use of the aldehyde functional group, particularly when introduced via the FGE-based aldehyde tag system, represents a significant advancement in bioconjugation. It provides a robust and versatile platform for the site-specific modification of proteins, overcoming the limitations of heterogeneity associated with traditional methods. The development of highly stable C-C bond-forming chemistries like HIPS ligation has further enhanced its utility, enabling the production of well-defined, homogeneous biotherapeutics with improved properties. For researchers in drug development, this technology offers an unparalleled level of control over conjugate design, paving the way for safer and more effective protein-based drugs.

References

- 1. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formylglycine aldehyde Tag--protein engineering through a novel post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Springer Nature Experiments [experiments.springernature.com]

- 5. Formylglycine-generating enzyme - Wikipedia [en.wikipedia.org]

- 6. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reconstitution of Formylglycine-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Aldehyde tag - Wikipedia [en.wikipedia.org]

- 14. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 15. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ANTIBODY DRUG CONJUGATES - ADC Development Using SMARTag(TM) Technology [drug-dev.com]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Introduction to the Tert-Butyloxycarbonyl (Boc) Protecting Group

An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals.

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in modern organic synthesis.[1][2][3][4] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under specific acidic conditions.[3][5] This combination of properties makes the Boc group an invaluable tool in multi-step syntheses of complex molecules, particularly in the fields of peptide synthesis and drug development.[6][7][]

Amines are fundamental functional groups, but their inherent nucleophilicity and basicity can lead to undesirable side reactions.[9] Protecting groups, such as Boc, temporarily mask the amine's reactivity, allowing for chemical transformations on other parts of the molecule.[5] The Boc group converts the amine into a carbamate, which is significantly less nucleophilic and basic.[5][9] A key feature of the Boc group is its acid lability, which allows for its removal under conditions that often leave other protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile Carboxybenzyl (Cbz) group, intact.[3][6] This selective deprotection, known as an orthogonal strategy, is crucial for the systematic construction of complex molecules like peptides.[5][6][10]

The Chemistry of Boc Protection

The introduction of the Boc group onto an amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][11][12] This reagent is a stable, commercially available solid with a low melting point.[12][13]

Mechanism of Boc Protection

The protection reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride.[9][14] This addition-elimination reaction proceeds through a tetrahedral intermediate.[9] The departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products carbon dioxide and tert-butoxide, drives the reaction to completion.[1][14] The reaction can be performed with or without a base.[7][14] When a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is used, it serves to deprotonate the initially formed ammonium salt. In the absence of an external base, the generated tert-butoxide or another molecule of the starting amine can act as the base.[14]

Caption: Boc Protection Workflow.

Quantitative Data for Boc Protection of Amines

The conditions for Boc protection are generally mild and high-yielding for a wide variety of amines. The choice of solvent and base can be adapted to the specific substrate.

| Substrate Type | Reagent | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Primary/Secondary Aliphatic Amines | (Boc)₂O | TEA | DCM | RT | 1-3 h | >95 | [13] |

| Aryl Amines | (Boc)₂O | DMAP (cat.) | MeCN | RT | 2-6 h | 90-98 | [2] |

| Amino Acids | (Boc)₂O | NaOH/NaHCO₃ | Dioxane/H₂O | RT | 4-12 h | 85-95 | [15] |

| Water-Mediated (Various Amines) | (Boc)₂O | None | H₂O/Acetone | RT | 5-30 min | 92-98 | [16] |

| Solvent-Free (Various Amines) | (Boc)₂O | Iodine (cat.) | Neat | RT | 15-60 min | 90-98 | [15] |

Detailed Experimental Protocol: Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate and triethylamine.

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

Procedure:

-

Dissolve the primary amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution. Caution: Gas evolution (CO₂) occurs; ensure the system is not closed.[1][14]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl solution (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product is often pure enough for subsequent steps. If necessary, purify by column chromatography on silica gel.

The Chemistry of Boc Deprotection

The removal of the Boc group is its defining characteristic and is most commonly achieved under acidic conditions.[7][17] The Boc group is stable to most bases, nucleophiles, and reducing agents, providing a wide window for other chemical transformations.[15][16]

Mechanism of Boc Deprotection

Boc deprotection is typically initiated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][17] The mechanism involves the following key steps:

-

Protonation: The carbonyl oxygen of the Boc-carbamate is protonated by the acid.[9][18]

-

C-O Bond Cleavage: The protonation facilitates the cleavage of the tert-butyl C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9][18] The stability of the tertiary carbocation is a key thermodynamic driver for this step.[9]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[9][18]

-

Cation Quenching: The highly electrophilic tert-butyl cation can be trapped by the counter-ion, deprotonate to form isobutylene gas, or react with other nucleophiles present in the reaction mixture.[18] To prevent unwanted side reactions with sensitive amino acid residues (like Tryptophan or Methionine), a cation scavenger such as anisole, thioanisole, or dithiothreitol (DTT) is often added to the deprotection cocktail.[2][15][19]

Caption: Boc Deprotection Workflow.

Quantitative Data for Boc Deprotection

A variety of acidic reagents can be used for Boc deprotection, with TFA in DCM being the most common for solution-phase synthesis.

| Reagent | Solvent | Temp (°C) | Time | Notes | Reference |

| 25-50% TFA | DCM | RT | 15-30 min | Standard for solid-phase peptide synthesis. | [19] |

| 4 M HCl | Dioxane | RT | 30-60 min | Common alternative to TFA. | [17] |

| 3 M HCl | Ethyl Acetate | RT | 30 min | Effective for general synthesis. | [2] |

| Aqueous H₃PO₄ | THF | RT | 2-10 h | Milder, environmentally benign option. | [15] |

| AlCl₃ | MeCN/DCM | RT | 1-4 h | Selective cleavage in presence of other acid-labile groups. | [2] |

| Oxalyl Chloride | MeOH | 0 to RT | 5-15 min | Mild conditions, tolerant of other acid-labile groups. | [20] |

Detailed Experimental Protocol: Boc Deprotection with TFA

This protocol describes a general procedure for the deprotection of a Boc-protected amine using trifluoroacetic acid in dichloromethane.

Materials:

-

Boc-protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated NaHCO₃ solution

-

Anhydrous Na₂SO₄ or MgSO₄

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. The reaction is exothermic.

-

Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 15-30 minutes).

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Carefully neutralize the solution by washing with saturated NaHCO₃ solution until gas evolution ceases. Caution: Vigorous CO₂ evolution will occur.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Orthogonality and Applications in Synthesis

The true power of the Boc group is realized in complex syntheses requiring multiple protecting groups.[21] The concept of orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[5][10][22]

A classic example is the use of Boc, Fmoc, and Benzyl (Bn) or Carboxybenzyl (Cbz) groups in peptide synthesis.[3][6]

-

Boc: Acid-labile (cleaved by TFA).

-

Fmoc: Base-labile (cleaved by piperidine).[3]

This orthogonality allows for the selective deprotection of one functional group while others remain protected, enabling precise, stepwise construction of peptide chains or other complex targets.[10]

Caption: Orthogonal Deprotection Strategy.

In solid-phase peptide synthesis (SPPS), Boc chemistry was the foundational strategy.[23][24] An amino acid is anchored to a solid support, and the peptide chain is built by cycles of N-terminal Boc deprotection with TFA, neutralization, and coupling of the next Boc-protected amino acid.[19] While Fmoc-based SPPS is now more common due to its milder conditions, Boc-SPPS remains advantageous for the synthesis of certain peptides, such as those that are hydrophobic or contain ester moieties.[23]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, providing a robust and versatile method for the temporary deactivation of amine functionality. Its ease of introduction, stability to a broad range of reagents, and, most importantly, its clean and efficient removal under specific acidic conditions make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its reaction mechanisms, optimal conditions for its use, and its role in orthogonal protection strategies is essential for the successful design and execution of complex multi-step syntheses.

References

- 1. jk-sci.com [jk-sci.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Tert-Butyloxycarbonyl Protecting Group [fr.bzchemicals.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 13. Boc Anhydride [commonorganicchemistry.com]

- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. genscript.com [genscript.com]

- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 19. peptide.com [peptide.com]

- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 21. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 22. Protecting group - Wikipedia [en.wikipedia.org]